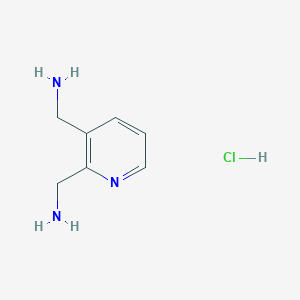
Pyridine-2,3-diyldimethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,3-diyldimethanamine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, which is a six-membered aromatic ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,3-diyldimethanamine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine sources. One common method is the reaction of 2,3-dichloropyridine with excess methylamine under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
Pyridine-2,3-diyldimethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (25°C to 50°C).
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
科学研究应用
Pyridine-2,3-diyldimethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of pyridine-2,3-diyldimethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The compound’s aromatic ring and amine groups enable it to participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, a simple aromatic ring with one nitrogen atom.
Piperidine: A saturated six-membered ring with one nitrogen atom, used extensively in medicinal chemistry.
Dihydropyridine: A partially saturated derivative of pyridine, known for its role in calcium channel blockers.
Uniqueness
Pyridine-2,3-diyldimethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC 名称 |
[2-(aminomethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5,8-9H2;1H |
InChI 键 |
JUZRQMOAXZEVAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CN)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Chloro-2-(methylthio)phenyl]hydrazine](/img/structure/B11752395.png)
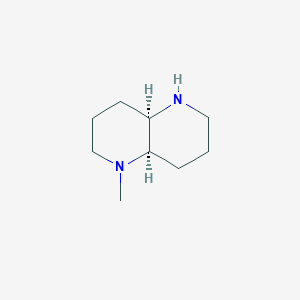
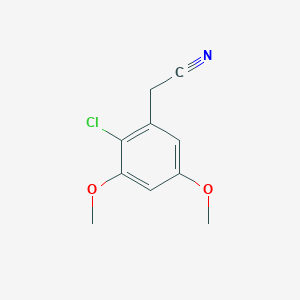
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11752412.png)
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B11752419.png)
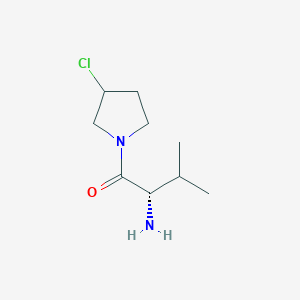
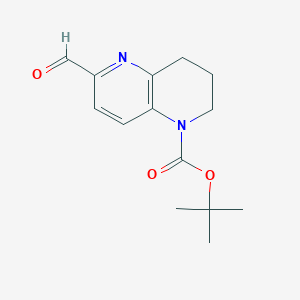

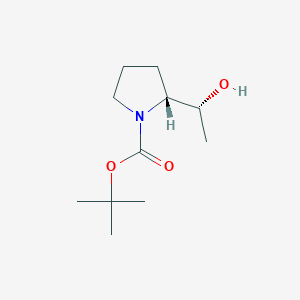
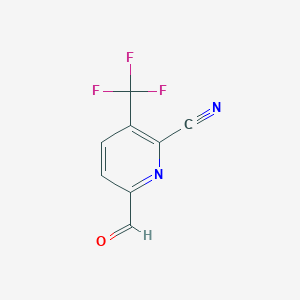
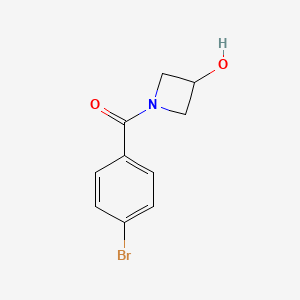
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11752437.png)
![(2S)-2-amino-1-[(3R)-3-[(cyclopropylmethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11752442.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11752470.png)
